molecular formula C24H25N5O2 B2827442 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848061-38-1

1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2827442
CAS No.: 848061-38-1
M. Wt: 415.497
InChI Key: LBQCBWCMPLOOGW-UHFFFAOYSA-N
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Description

This compound is a pyrimido[1,2-g]purine-2,4-dione derivative featuring dual 4-methylphenyl substituents at positions 9 and 3 of the fused heterocyclic core. The structure comprises a bicyclic pyrimidine-purine system with a fully saturated ring system (1H,2H,3H,4H,6H,7H,8H,9H), contributing to its conformational rigidity.

Properties

IUPAC Name

1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-5-9-18(10-6-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-4-14-28(20)23)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCBWCMPLOOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves several steps, including the formation of the purino[7,8-a]pyrimidine core and the subsequent attachment of the methyl and methylphenyl groups. The reaction conditions typically require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into binding pockets and form stable complexes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds (Table 1) highlight key differences in substituents and their implications:

Table 1: Structural and Functional Comparison of Analogues

Compound Name / ID Substituents Molecular Formula Key Properties/Findings Reference
Target Compound 9-(4-methylphenyl), 3-(4-methylbenzyl) C₂₅H₂₈N₄O₂ High lipophilicity (predicted); no reported bioactivity
1-Methyl-9-(2-methylphenyl)-3-(4-methylbenzyl)-pyrimido[1,2-g]purine-2,4-dione 9-(2-methylphenyl), 3-(4-methylbenzyl) C₂₅H₂₈N₄O₂ Ortho-substitution may reduce steric hindrance compared to para-substituted analogues
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-pyrimido[2,1-f]purine-2,4-dione 9-(4-ethoxyphenyl), 3-(4-methylbenzyl) C₂₆H₂₈N₄O₃ Ethoxy group enhances solubility but may reduce metabolic stability
3-(p-Fluorophenyl)-8-(4-phenylbut-1-ynyl)-purino[9,8-a]pyridine-2,4-dione (21a) 3-(4-fluorophenyl), 8-(phenylbutynyl) C₂₄H₁₈FN₄O₂ Fluoro substituent improves target selectivity; λem = 515 nm (fluorescent probe potential)
6-(3,5-Dichloro-4-methylphenyl)-9-isopropyl-9H-purine (4b di) 6-(3,5-dichloro-4-methylphenyl), 9-isopropyl C₁₅H₁₄Cl₂N₄ Chlorine atoms enhance halogen bonding; IC₅₀ = 0.8 μM (antiproliferative activity)
Physicochemical and Spectral Properties
  • Lipophilicity : The target compound’s dual 4-methylphenyl groups likely result in a higher logP compared to ethoxy- or fluoro-substituted analogues, impacting membrane permeability .
  • Spectral Data :
    • HRMS-ESI: Fluoro-substituted analogues (e.g., compound 21a ) show precise mass matches (e.g., m/z 477.2042 for C₂₅H₂₆FN₆O₃) .
    • NMR: Chlorinated purines (e.g., 4b di ) exhibit distinct aromatic proton shifts (δ 8.82–9.00 ppm) due to electron-withdrawing effects .

Biological Activity

1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound with potential therapeutic applications. Its structure suggests a variety of biological interactions that warrant investigation. This article provides a comprehensive overview of its biological activity based on available research findings.

PropertyValue
Molecular Formula C24H25N5O2
Molecular Weight 415.5 g/mol
IUPAC Name 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
InChI Key ZJOINBQFDKHCIW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may modulate cellular signaling pathways and gene expression by binding to specific enzymes or receptors. The exact molecular pathways remain under investigation but are believed to involve the modulation of protein kinases and other critical cellular components.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Study Findings : In vitro assays have shown that related pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanism : These effects are often mediated through the inhibition of the MEK-MAPK signaling pathway, which is constitutively active in many tumors .

Antimicrobial Activity

Similar compounds have also demonstrated antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies

  • In Vitro Assays : A study evaluated the effects of pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to our target compound significantly reduced cell viability at concentrations as low as 105 M10^{-5}\text{ M} .
  • Animal Models : Another study investigated the pharmacokinetics and toxicity in Sprague-Dawley rats after administration of related compounds. It was found that certain doses led to significant inhibition of pMAPK in liver and lung tissues without severe toxicity .

Comparison with Similar Compounds

The biological activity profile of 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-pyrimido[1,2-g]purine derivatives can be compared with other similar compounds:

Compound NameBiological Activity
2,6-diethyl-4-methylphenyl malonamideAnticancer
1-methyl-4-[1-(4-methylphenyl)vinyl]benzeneAntimicrobial
2,5-dimethoxy-4-methylphenethylamineNeuroprotective

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Core scaffold formation : Condensation of pyrimidine and purine precursors using aldehydes and amines under reflux conditions.
  • Substituent introduction : Alkylation or benzylation reactions to install methyl and aryl groups. For example, Suzuki-Miyaura coupling is used for aryl group incorporation, leveraging aryl boronic acids and Pd catalysts in mild conditions (e.g., 60–80°C, THF/H₂O solvent) .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.2–8.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 459.55) .
  • IR spectroscopy : Confirms carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C–H vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling efficiency .
  • Solvent systems : Evaluating polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents for selectivity .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) to minimize side reactions in multi-step syntheses .
  • Continuous flow reactors : Enhancing scalability and reducing reaction times .

Q. How can contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Contradictions often arise from substituent-dependent interactions. Resolve by:

  • Structure-activity relationship (SAR) analysis : Systematically modifying substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and testing bioactivity .
  • Target profiling : Use kinase inhibition assays or molecular docking to identify off-target effects .
  • Dosage studies : Differentiate therapeutic (µM range) vs. cytotoxic (mM range) concentrations .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?

Key approaches include:

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to assess % bound vs. free fraction .
  • Caco-2 permeability assays : Predict intestinal absorption using monolayer transepithelial resistance .

Notes for Methodological Rigor

  • Reproducibility : Document reaction parameters (e.g., exact molar ratios, degassing steps for Pd-catalyzed reactions) .
  • Data validation : Cross-reference NMR shifts with similar pyrimido-purine derivatives .
  • Contradictory evidence : Address discrepancies in bioactivity by conducting dose-response curves across multiple cell lines .

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